Characteristic MSH-Tetrapeptide
Description
Overview of Melanocortin Peptides and Their Core Sequences
Melanocortin peptides are a family of signaling molecules derived from a common precursor protein called proopiomelanocortin (POMC). oup.comdrugs.com This family includes adrenocorticotropic hormone (ACTH) and the melanocyte-stimulating hormones (MSH): alpha-MSH (α-MSH), beta-MSH (β-MSH), and gamma-MSH (γ-MSH). drugs.comnih.govwikipedia.org These hormones are involved in a vast array of biological functions, including skin pigmentation, steroid production, energy balance, and sexual function. rxlist.comnih.govnih.gov
These diverse peptides share a conserved core amino acid sequence: His-Phe-Arg-Trp (Histidine-Phenylalanine-Arginine-Tryptophan). nih.govnih.govresearchgate.net This tetrapeptide sequence, corresponding to residues 6-9 in α-MSH, is considered the fundamental pharmacophore responsible for binding to and activating the five known melanocortin receptors (MC1R to MC5R). nih.govnih.govnih.gov The discovery of this common sequence was a pivotal moment, as it suggested that this small peptide fragment was crucial for ligand-receptor recognition and the initiation of the cellular signaling cascade. nih.govnih.gov Subsequent research confirmed that synthetic tetrapeptides based on this core, such as Ac-His-D-Phe-Arg-Trp-NH2, could activate melanocortin receptors at nanomolar concentrations, demonstrating their potent agonist activity. nih.gov
Diverse Biological Systems and Research Paradigms Involving Tetrapeptides
The characteristic MSH-tetrapeptide and its analogs are studied across a wide range of biological systems due to the widespread expression of melanocortin receptors. Research paradigms often utilize these tetrapeptides to probe the function of specific receptor subtypes in different physiological contexts.
Pigmentation and Skin Protection: The MC1R, primarily expressed in skin melanocytes, is a key target. nih.gov Research has shown that MSH-tetrapeptide analogs can stimulate melanin (B1238610) production (melanogenesis). nih.gov This has led to investigations into their potential to protect human melanocytes from UV-induced DNA damage and cytotoxicity. nih.gov
Energy Homeostasis and Obesity: The MC3R and MC4R, located in the central nervous system, are critically involved in regulating appetite, energy expenditure, and body weight. nih.govnih.govendocrine.org The central melanocortin system is a key integrator of signals related to hunger and satiety. endocrine.orgrsc.org Tetrapeptide agonists are used in research to explore the specific roles of MC3R and MC4R in these pathways, with the goal of understanding the mechanisms behind obesity. nih.govnih.gov
Inflammation and Immunology: Melanocortin signaling has potent anti-inflammatory effects. oup.com The core His-Phe-Arg-Trp sequence has been investigated for its anti-inflammatory properties in models of crystal-induced peritonitis. researchgate.net The MC1R, present on various immune cells, is believed to mediate some of these anti-inflammatory responses. rxlist.com
Sexual Function: The MC4R, in addition to its role in energy balance, also modulates sexual function. rxlist.com This has spurred research into melanocortin tetrapeptide agonists in this domain.
Research paradigms to study these effects include in vitro cell culture systems using cells engineered to express specific melanocortin receptors (e.g., HEK293 cells) and various animal models, including rodents, to observe the systemic effects of these peptides. nih.govnih.govacs.org
Historical Development of Tetrapeptide Research within Melanocortin Agonist Studies
The journey of melanocortin research began in the 1950s with the discovery and sequencing of the naturally occurring melanocortin agonists like ACTH and α-MSH. nih.gov Early research focused on understanding the structure of these full-length peptides. A significant breakthrough came with the realization that the biological activity was not dependent on the entire peptide sequence.
Through systematic truncation studies, researchers began to dissect the larger molecules to identify the minimal sequence required for activity. These studies revealed that the central His-Phe-Arg-Trp sequence was the essential core for receptor binding and activation. nih.govnih.gov It was discovered that substituting the L-Phenylalanine at position 7 with its D-isomer (D-Phe) resulted in synthetic peptides with even greater potency. acs.org
This led to the development of highly potent and more stable synthetic analogs, such as the tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2, which became a foundational tool in melanocortin research. nih.gov The ability to synthesize this much smaller, yet highly active, peptide fragment allowed for more detailed structure-activity relationship (SAR) studies. acs.org Researchers could systematically modify each amino acid in the tetrapeptide to understand its specific contribution to receptor affinity and selectivity, paving the way for the design of ligands with tailored pharmacological profiles targeting specific melanocortin receptor subtypes. nih.govnih.gov
Properties
Molecular Formula |
C32H40N10O5 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37) |
InChI Key |
CAYNQHPLZNPBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Biology Approaches
Solid-Phase Peptide Synthesis Methodologies for Tetrapeptide Elaboration
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis. amerigoscientific.comwikipedia.org This method involves covalently attaching the initial amino acid to an insoluble polymer support (resin) and sequentially adding protected amino acids to the growing peptide chain. wikipedia.org The key advantage of SPPS is the ability to drive reactions to completion using excess reagents, with by-products and excess materials being easily removed by simple filtration and washing, thus eliminating the need for purification of intermediate peptides. wikipedia.orgamericanpeptidesociety.org
The Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) strategy is the most prevalent method for SPPS today. csic.esrsc.org This approach is based on an orthogonal protection scheme, meaning the protecting groups are removed by different chemical mechanisms, allowing for selective deprotection. csic.es
α-Amino Group Protection : The N-terminus of the amino acid is protected by the base-labile Fmoc group. This group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). seplite.comresearchgate.net The characteristic UV absorbance of the Fmoc group allows for real-time monitoring of the deprotection step. seplite.com
Side-Chain Protection : The reactive side chains of amino acids are protected by acid-labile groups derived from tert-butanol, such as tert-Butyl (tBu) for serine, threonine, and aspartic/glutamic acids, and trityl (Trt) for asparagine. csic.esseplite.com
Cleavage : Once the peptide sequence is fully assembled, all the side-chain protecting groups and the bond linking the peptide to the resin are cleaved simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). csic.esseplite.com
This strategy offers the advantages of mild reaction conditions and the avoidance of hazardous reagents like liquid hydrogen fluoride (B91410) (HF) that are characteristic of the older Boc/Bzl strategy. csic.es
The success of each amino acid addition (coupling) step hinges on the activation of the carboxylic acid group of the incoming amino acid to facilitate amide bond formation. This is achieved using coupling reagents.
Coupling Reagents : A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.combachem.com For the Fmoc/tBu strategy, aminium/uronium salts like HATU and HBTU, and phosphonium salts like PyBOP and PyAOP are highly efficient. bachem.comsigmaaldrich.com They are often used with additives such as HOBt or OxymaPure, which act as catalysts and suppress racemization, a potential side reaction. bachem.comacs.orguniurb.it Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also effective, especially when paired with an additive. peptide.combachem.com
Interactive Table: Common Coupling Reagents in Fmoc SPPS
| Reagent | Class | Key Characteristics |
|---|---|---|
| HATU | Aminium/Uronium | Highly efficient, fast reaction rates, low racemization. Based on the more reactive HOAt additive. sigmaaldrich.com |
| HBTU | Aminium/Uronium | Very efficient, fast couplings, minimal racemization when used with HOBt. peptide.com |
| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, efficient activation, OxymaPure is a superior, non-explosive alternative to HOBt. researchgate.netbachem.com |
| PyBOP | Phosphonium | Highly effective, particularly for difficult couplings and cyclization reactions. peptide.comsigmaaldrich.com |
Resin Selection : The choice of resin is critical as it determines the C-terminal functionality of the final peptide and must be compatible with the synthesis strategy. peptide.combiosynth.com For the Fmoc/tBu strategy:
Wang Resin : This is a standard choice for synthesizing peptides with a C-terminal carboxylic acid. The peptide is linked to the resin via an ester bond that is sensitive to strong acids like TFA. seplite.compeptide.com
Rink Amide Resin : This resin is used to produce peptide amides, such as the MSH-tetrapeptide analog Ac-His-D-Phe-Arg-Trp-NH₂. amerigoscientific.commdpi.com The linker is designed to release the peptide with a C-terminal amide upon TFA cleavage. amerigoscientific.compeptide.com
Resin Loading : The loading capacity (functionalization level) of the resin is another important factor. For shorter peptides like tetrapeptides, a higher loading resin (e.g., 0.7-1.2 mmol/g) can be used. peptide.combiotage.com
Solution-Phase Synthetic Routes for Specific Tetrapeptide Constructs
While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable and relevant technique. nih.govmdpi.com In this classical approach, protected amino acids are coupled in a suitable organic solvent, and the resulting peptide is isolated and purified after each step. acs.org
Solution-phase synthesis is particularly useful for:
Large-scale production : Once a protocol is optimized, it can be more amenable to scaling up for industrial manufacturing compared to SPPS. nih.gov
Synthesis of complex or modified peptides : It is often the method of choice for synthesizing peptides with unusual structures, such as hindered N-methylated peptides, where solid-phase methods might be inefficient. acs.org
Convergent synthesis : It allows for a "convergent" or fragment condensation approach, where smaller peptide fragments are synthesized separately and then coupled together to form the final, larger peptide. peptide.comnih.gov For a tetrapeptide, this could involve coupling two dipeptides. nih.gov
For example, the synthesis of the hindered cyclosporin (B1163) 8-11 tetrapeptide subunit was demonstrated effectively using solution-phase methods that allowed for purification by simple extraction rather than chromatography. acs.org
Design and Synthesis of Advanced Tetrapeptide Analogs
To improve the therapeutic potential of peptides, chemists often introduce modifications to enhance stability, potency, and selectivity.
Nature predominantly uses L-amino acids in protein synthesis. nih.gov A powerful strategy for creating more robust peptide drugs is the incorporation of their mirror-image counterparts, D-amino acids. nih.gov
Proteolytic Stability : The peptide bonds adjacent to a D-amino acid are not recognized by most proteases, the enzymes that degrade proteins and peptides in the body. This substitution can dramatically increase the peptide's half-life and bioavailability. nih.govnih.gov
Conformational Control : Introducing a D-amino acid can induce specific turns or secondary structures in the peptide backbone. researchgate.net This conformational constraint can lock the peptide into its bioactive shape, potentially increasing its binding affinity and selectivity for its target receptor. researchgate.net
A prime example within the MSH family is the tetrapeptide analog Ac-His-D-Phe -Arg-Trp-NH₂, where the substitution of L-Phenylalanine with D-Phenylalanine at the seventh position of the parent α-MSH sequence is a key modification for enhanced melanogenic activity. mdpi.com
Linear peptides are often highly flexible, which can be detrimental to their biological activity. Constraining the peptide's structure can pre-organize it into the correct conformation for receptor binding, leading to improved specificity and potency. iptonline.commdpi.com
Cyclic Tetrapeptides : Cyclization, typically by forming an amide bond between the N- and C-termini ("head-to-tail"), is a common strategy. iptonline.com However, the synthesis of 12-membered cyclic tetrapeptides is notoriously difficult due to the high ring strain. acs.orgacs.orgnih.gov Successful cyclization often requires high-dilution conditions to prevent intermolecular oligomerization and the use of turn-inducing elements like D-amino acids or proline to facilitate ring closure. acs.orgnih.gov
Constrained Architectures : Beyond simple cyclization, peptides can be constrained using various chemical cross-linking strategies. iptonline.comnih.gov These can include forming bridges between amino acid side chains or incorporating non-natural amino acids that create a rigid scaffold. nih.gov The goal is to create miniature protein mimics that precisely replicate the surface of a protein's active site. iptonline.comnih.gov These constrained peptides often exhibit remarkable stability and can target interactions previously considered "undruggable". iptonline.com
Linear Multivalent Tetrapeptide Ligand Design
Multivalency is a design principle that involves linking multiple copies of a ligand together. This approach can significantly enhance the avidity (the accumulated strength of multiple affinities) of the ligand for its target receptors. In the context of MSH-tetrapeptides, a linear multivalent design would involve chemically linking two or more tetrapeptide units. The rationale behind this strategy is that cell surface receptors, like the melanocortin receptors, can form dimers or higher-order clusters. A multivalent ligand may be able to "bridge" multiple receptors simultaneously, leading to enhanced binding and potentially altered signaling outcomes compared to a monovalent ligand.
The design of such ligands requires careful consideration of the linker's length and chemical nature, as these factors can influence the spatial orientation of the tetrapeptide units and their ability to engage with receptor clusters. This strategy is rooted in the observation that multivalent weak interactions are a driving force in many biological processes, including the formation of biomolecular condensates and the organization of chromatin. pnas.org By creating multivalent peptide ligands, researchers can probe the organization and function of receptor microenvironments on the cell surface. pnas.org While a powerful concept, the application of linear multivalent design specifically to MSH-tetrapeptides is an area of ongoing research interest.
Heterocyclic Reverse Turn Mimetic Integration
Peptides often adopt specific secondary structures, such as β-turns, to exert their biological activity. The core pharmacophore of melanocortin agonists, His-Phe-Arg-Trp, is widely postulated to adopt a β-turn conformation when binding to its receptor. tundras.com However, short linear peptides are often flexible in solution, which can be entropically unfavorable for binding. To address this, medicinal chemists incorporate rigid scaffolds that mimic the desired turn structure, known as reverse turn mimetics.
One successful approach involves the integration of a heterocyclic moiety into the peptide backbone to stabilize this conformation. tundras.commdpi.com For instance, a cyclic thioether-based mimetic has been synthesized using solid-phase chemistry and incorporated into a chimeric peptide template derived from agouti-related protein (AGRP) and melanocortin agonists. tundras.com This strategy allows for the systematic probing of the structural and functional consequences of constraining the core peptide domain. tundras.commdpi.com The resulting peptide-small molecule hybrids have been shown to range from inactive to full agonists with nanomolar potency, demonstrating that constraining the peptide conformation can have a profound impact on biological activity. tundras.commdpi.com Biophysical analysis of these hybrid molecules revealed that they possess increased flexibility in some regions while successfully mimicking the essential turn, resulting in novel templates for further structure-function studies. tundras.com
Combinatorial Library Synthesis for Tetrapeptide Discovery
Combinatorial chemistry provides a powerful paradigm for drug discovery by enabling the synthesis and screening of immense numbers of compounds simultaneously. genscript.comtundras.com This high-throughput methodology is particularly well-suited for peptide research, where vast sequence diversity can be generated by combining different amino acids. wikipedia.org The core principle often involves solid-phase peptide synthesis (SPPS), where peptides are built stepwise on a solid support. wikipedia.org Using techniques like the "split-mix" or "split-and-pool" method, millions of distinct peptide sequences can be generated in a single library synthesis, with each resin bead carrying a unique peptide. wikipedia.org These libraries serve as a rich resource for discovering novel ligands for biological targets without preconceived notions of the required structure, a significant advantage over purely rational design approaches. genscript.comoup.com
Mixture-Based Positional Scanning Approaches
A highly effective combinatorial method for deconvoluting active sequences from a large library is the mixture-based positional scanning approach. researchgate.net In this strategy, a series of sub-libraries is synthesized. In each sub-library, one position of the tetrapeptide is held constant with a single, defined amino acid, while the other three positions consist of a complex mixture of many different amino acids. oup.comresearchgate.net
This technique was successfully used to screen a library of 12,960,000 tetrapeptides to identify novel antagonists for the melanocortin-4 receptor (MC4R). oup.com The library mixtures were screened for their ability to inhibit the activity of an agonist, and the most active mixtures indicated which amino acids were preferred at each of the four positions. oup.com By combining the "winning" amino acids from each position, individual tetrapeptides were synthesized and tested. This led to the discovery of 13 compounds with nanomolar antagonist potency at the MC4R, many conforming to a general Ac-Aromatic-Basic-Aromatic-Basic-NH₂ sequence. oup.com Notably, the tetrapeptide Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂ was identified as an MC4R antagonist with potency equal to the endogenous antagonist AGRP(86–132). oup.com This approach has also been used to discover tetrapeptide agonists that can restore function to mutated human MC4Rs associated with obesity, highlighting its therapeutic potential.
Table 1: Potent MC4R Tetrapeptide Modulators Identified via Positional Scanning
| Compound | Sequence | Activity | Reference |
|---|---|---|---|
| Tetrapeptide 48 (COR1-25) | Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂ | Potent MC4R Antagonist | oup.com, |
| — | Ac-His-(pI)DPhe-Tic-(pNO₂)DPhe-NH₂ | Potent Agonist at hMC4R SNPs | |
| — | Ac-His-(pCl)DPhe-Tic-(pNO₂)DPhe-NH₂ | Potent Agonist at hMC4R SNPs | |
| — | Ac-His-(pCl)DPhe-Arg-(pI)Phe-NH₂ | Potent Agonist at hMC4R SNPs |
This table is interactive. Click on headers to sort.
Double Residue Replacement Scanning Strategies
Building upon the principles of combinatorial screening and mutational analysis, double residue replacement scanning is a sophisticated strategy to probe for cooperative, or synergistic, effects between amino acid side chains. This method is an extension of conventional alanine (B10760859) scanning, where single residues are systematically replaced by alanine to determine the contribution of their side chains to protein function or binding affinity. tundras.comoup.com
In a double residue replacement scan, pairs of amino acids are simultaneously replaced, typically with alanine or another amino acid. The goal is to identify pairs of residues that work together to achieve a specific biological effect. The effect of the double replacement is compared to the effects of the individual single replacements. If the combined effect is greater (or lesser) than the sum of the individual effects, it suggests a cooperative interaction between the two residues. This strategy is computationally and synthetically more intensive than single-residue scanning but provides deeper insight into the structure-activity relationship by mapping intramolecular and intermolecular interactions. While widely used in protein engineering to analyze protein-protein interfaces, its application to MSH-tetrapeptide libraries would involve creating a combinatorial library where two positions are varied simultaneously to uncover non-additive effects crucial for receptor affinity and selectivity. tundras.com
Table 2: Compound Names Mentioned in Article
| Compound Name | Abbreviation/Acronym |
|---|---|
| Acetyl-His-DPhe-Arg-Trp-NH₂ | — |
| Acetyl-His-(p-iodophenyl)DPhe-Arg-Trp-NH₂ | — |
| Acetyl-DPhe(p-iodo)-Arg-Nal(2')-Arg-NH₂ | Tetrapeptide 48, COR1-25 |
| Acetyl-His-(p-iodophenyl)DPhe-Tic-(p-nitrophenyl)DPhe-NH₂ | — |
| Acetyl-His-(p-chlorophenyl)DPhe-Tic-(p-nitrophenyl)DPhe-NH₂ | — |
| Acetyl-His-(p-chlorophenyl)DPhe-Arg-(p-iodophenyl)Phe-NH₂ | — |
| Acetyl-Arg-(p-chlorophenyl)DPhe-Tic-(p-nitrophenyl)DPhe-NH₂ | — |
| α-Melanocyte-Stimulating Hormone | α-MSH |
| β-Melanocyte-Stimulating Hormone | β-MSH |
| γ-Melanocyte-Stimulating Hormone | γ-MSH |
| Adrenocorticotropic hormone | ACTH |
| Agouti-Related Protein | AGRP |
| [Nle⁴, D-Phe⁷]-α-MSH | NDP-MSH |
| Alanine | Ala |
| Arginine | Arg |
| Histidine | His |
| Phenylalanine | Phe |
| Tryptophan | Trp |
| 2-Naphthylalanine | Nal(2') |
| p-Iodo-D-phenylalanine | DPhe(pI) |
| p-Iodo-L-phenylalanine | (pI)Phe |
| p-Chloro-D-phenylalanine | (pCl)DPhe |
| p-Nitro-D-phenylalanine | (pNO₂)DPhe |
Molecular Recognition and Receptor Interactions
Melanocortin Receptor Subtype Binding Dynamics
The interaction of the MSH-tetrapeptide and its analogs with melanocortin receptors is a complex interplay of affinity, selectivity, and functional activity, which can be modulated by subtle chemical modifications.
Affinity and Selectivity Profiling at MC1R, MC3R, MC4R, and MC5R
The lead tetrapeptide, Ac-His-D-Phe-Arg-Trp-NH2, demonstrates broad-spectrum agonist activity across the mouse melanocortin receptors MC1R, MC3R, MC4R, and MC5R. acs.org Its affinity, however, varies among the receptor subtypes. For instance, it has been reported to possess agonist activities with EC50 values of 20 nM at mMC1R, 156 nM at mMC3R, 17 nM at mMC4R, and 4 nM at mMC5R. acs.org
Modifications to the core tetrapeptide can significantly alter this binding profile, leading to enhanced selectivity for certain receptor subtypes. For example, specific substitutions at the Trp position can yield ligands with a preference for the peripherally expressed MC1 and MC5 receptors over the centrally expressed MC3 and MC4 receptors. nih.govacs.org The tetrapeptides Ac-His-D-Phe-Arg-Tic-NH2 and Ac-His-D-Phe-Arg-Bip-NH2 exhibit nanomolar potency at MC1R and MC5R, while their potency at MC3R and MC4R is in the micromolar range. nih.govacs.org
Table 1: Agonist Activity (EC50, nM) of Ac-His-D-Phe-Arg-Trp-NH2 at Mouse Melanocortin Receptors
| Receptor Subtype | EC50 (nM) |
|---|---|
| mMC1R | 20 acs.org |
| mMC3R | 156 acs.org |
| mMC4R | 17 acs.org |
| mMC5R | 4 acs.org |
Data sourced from research on mouse melanocortin receptors.
Agonist, Partial Agonist, and Antagonist Activity Characterization
While the parent tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 generally acts as a full agonist, modifications can result in a spectrum of activities, including partial agonism and antagonism. acs.orgnih.gov A notable example is the tetrapeptide Ac-His-D-Phe(p-I)-Arg-Trp-NH2, which displays a mixed pharmacological profile. nih.gov This compound acts as a partial agonist/antagonist at the mMC3R while maintaining full agonist activity at the mMC1R, mMC4R, and mMC5R. nih.gov Specifically, it has potent antagonist activity at the mMC3R with a pA2 value of 7.25. acs.org
Further modifications can fine-tune this activity. For instance, substituting D-Phe with DNal(2') led to a tetrapeptide that is a partial agonist with antagonist activity at the mMC3R and a full antagonist at the mMC4R. umn.edu This highlights the potential to develop receptor-specific antagonists from an agonist template. Some tetrapeptide derivatives with indoylated phenylalanine residues have been shown to exhibit potent mMC4R antagonist activity while having varied effects at other MCRs. nih.gov
Ligand Selectivity Determinants for Peripheral versus Central Melanocortin Receptors
The distinction between peripherally (MC1R, MC5R) and centrally (MC3R, MC4R) expressed melanocortin receptors is a critical aspect of ligand design. nih.govnih.govacs.org As mentioned, modifications at the Trp9 position of the tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 are a key determinant for achieving selectivity for peripheral over central MCRs. nih.govacs.org The introduction of bulky, aromatic residues like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or Bip (biphenylalanine) at this position can significantly decrease agonist potency at MC3R and MC4R while preserving high potency at MC1R and MC5R. nih.govacs.org This suggests that the binding pockets of the central MCRs are less accommodating to such bulky substitutions at the Trp9 position compared to the peripheral MCRs. nih.govacs.org
Structural Determinants of Ligand-Receptor Interactions
The precise three-dimensional arrangement of amino acid residues within the MSH-tetrapeptide is crucial for its ability to bind to and stimulate melanocortin receptors.
Identification of Key Amino Acid Residues in Tetrapeptide Core for Receptor Stimulation
The core message sequence for melanocortin agonists is generally considered to be "His-Phe-Arg-Trp". nih.govacs.org Each of these residues plays a significant role in receptor interaction and activation. Alanine (B10760859) scanning studies of α-MSH have underscored the importance of the Phe, Arg, and Trp residues for both binding affinity and functional activity at various melanocortin receptors. nih.gov The His residue is also considered part of the crucial message sequence for MC1R, MC3R, and MC5R activation. nih.gov
The arginine (Arg) residue is known to interact with acidic residues in the receptor, such as Asp122 and Asp126 in the MC4R, which helps to neutralize electrostatic repulsion and facilitate binding. nih.gov The tryptophan (Trp) residue's indole (B1671886) moiety is particularly important for agonist potency at the MC3R. nih.govacs.org
A pivotal structural feature for enhancing the potency of MSH-tetrapeptides is the chirality of the phenylalanine residue. The inversion of the natural L-Phenylalanine to D-Phenylalanine (D-Phe) at position 7 (based on α-MSH numbering) results in a dramatic increase in melanocortin receptor potency. acs.orgumn.edu This substitution is believed to induce a more favorable conformation for receptor binding. nih.gov NMR studies have suggested that α-MSH (with L-Phe) adopts a hairpin-loop conformation, whereas NDP-MSH (with D-Phe) forms a β-turn structure around the His-D-Phe pair. nih.gov This altered conformation likely positions the key pharmacophore elements more optimally within the receptor's binding pocket. nih.gov
The aromatic side chain of the D-Phe residue itself is a critical point of interaction and a target for modification to alter receptor selectivity and activity. nih.gov For example, substitutions on the para position of the D-Phe benzyl (B1604629) side chain have been shown to convert a full agonist into a potent antagonist/partial agonist at the mMC3R, while retaining full agonist potency at the mMC4R. nih.gov This demonstrates that the D-Phe position is a key determinant not only of potency but also of the functional nature of the ligand at different melanocortin receptor subtypes.
Significance of Arginine Residue and its Side Chain
The arginine (Arg) residue within the MSH-tetrapeptide is of paramount importance for receptor binding and activation. Its positively charged guanidinium (B1211019) group is a key determinant for the interaction with the receptor. nih.gov Research has consistently demonstrated that this arginine residue engages in critical ionic interactions with negatively charged amino acid residues within the transmembrane (TM) domains of the melanocortin receptors. nih.govnih.gov
Specifically, mutagenesis studies on the human melanocortin-4 receptor (hMC4R) have identified aspartic acid residues at positions 122 (Asp122) in TM3 as a primary interaction partner for the arginine residue of the MSH-tetrapeptide. acs.org The mutation of this receptor residue leads to a significant decrease in the binding affinity of MSH agonists. nih.govacs.org This electrostatic interaction is believed to be a crucial initial step in the docking of the peptide into the receptor's binding pocket, thereby facilitating subsequent interactions that lead to receptor activation. The essential nature of this charge-based interaction is underscored by findings that substituting the arginine with a neutral or negatively charged amino acid dramatically reduces binding affinity. nih.gov
Importance of Tryptophan Indole Moiety
The tryptophan (Trp) residue, with its bulky and aromatic indole side chain, also plays a critical role in the molecular recognition process. This residue contributes to the binding affinity and specificity of the MSH-tetrapeptide through hydrophobic and aromatic stacking interactions with the receptor. nih.gov Modeling studies suggest that the indole ring of tryptophan fits into a hydrophobic pocket within the receptor, formed by residues from several transmembrane domains. nih.gov
Mechanisms of Receptor Activation
The binding of the MSH-tetrapeptide to its receptor initiates a series of conformational changes within the receptor protein, ultimately leading to the activation of intracellular signaling pathways.
Receptor Mutagenesis Studies Elucidating Binding Pockets
Site-directed mutagenesis has been an invaluable tool in mapping the binding pocket of melanocortin receptors and identifying the specific amino acid residues that interact with the MSH-tetrapeptide. As mentioned previously, mutations of aspartic acid residues in TM3 of the hMC4R, specifically D122 and D126, have been shown to significantly reduce the binding affinity of MSH agonists, highlighting their direct interaction with the arginine residue of the peptide. nih.govacs.org
| Receptor | Mutant | Ligand | Effect on Binding Affinity | Reference |
| hMC4R | D122A | NDP-MSH | Decreased | acs.org |
| hMC4R | D126A | NDP-MSH | Decreased | acs.org |
| hMC4R | F261A | NDP-MSH | Decreased | acs.org |
| hMC4R | H264A | NDP-MSH | Decreased | acs.org |
| hMC4R | T150A | NDP-MSH | Decreased | mdpi.com |
Conformational Aspects of Tetrapeptides and Receptor Activation
The conformation of the MSH-tetrapeptide itself is a critical factor in its ability to activate the receptor. It is proposed that the active conformation of the tetrapeptide involves a reverse turn, or β-turn, structure. nih.gov This specific three-dimensional arrangement positions the key side chains of arginine and tryptophan in the correct orientation to interact with their respective binding sites within the receptor.
Cyclic analogs of MSH peptides, where the turn conformation is constrained, have been shown to be highly potent agonists, supporting the hypothesis that this conformation is crucial for activity. nih.govnih.gov The flexibility of the linear tetrapeptide allows it to adopt the active β-turn conformation upon binding to the receptor. This induced-fit mechanism is a common feature of peptide-receptor interactions. The conformational change in the peptide is coupled to a conformational change in the receptor, leading to the outward movement of the intracellular ends of the transmembrane helices and the activation of G-proteins. nih.gov
Mechanisms of Receptor Signaling Transduction
Upon activation by the MSH-tetrapeptide, melanocortin receptors, being GPCRs, initiate intracellular signaling cascades that mediate the physiological effects of the hormone.
Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Activation
The primary and best-characterized signaling pathway activated by MSH-tetrapeptide binding to melanocortin receptors is the cyclic adenosine monophosphate (cAMP) pathway. mdpi.comwikipedia.orgnih.gov Upon receptor activation, the associated heterotrimeric G-protein (typically Gs) is activated. The Gαs subunit dissociates and activates the enzyme adenylyl cyclase. wikipedia.orgnih.gov
Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. wikipedia.org The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). mdpi.comnih.gov PKA, in turn, phosphorylates a variety of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), which then modulate gene expression to bring about the cellular response. mdpi.com For instance, in melanocytes, this pathway leads to the upregulation of enzymes involved in melanin (B1238610) synthesis. mdpi.commdpi.com
| Step | Molecule | Action |
| 1 | MSH-Tetrapeptide | Binds to and activates the Melanocortin Receptor. |
| 2 | Gs protein | Activated by the receptor. |
| 3 | Adenylyl Cyclase | Activated by the Gαs subunit. |
| 4 | ATP | Converted to cAMP by adenylyl cyclase. |
| 5 | cAMP | Activates Protein Kinase A (PKA). |
| 6 | PKA | Phosphorylates downstream targets, leading to a cellular response. |
Modulation of G-Protein Coupled Receptor (GPCR) Signaling Cascades
While the cAMP pathway is the principal signaling mechanism, MSH-tetrapeptide binding can also modulate other GPCR signaling cascades. GPCR signaling is complex and can involve multiple G-protein subtypes and downstream effectors. nih.govnih.gov There is evidence for cross-talk between the cAMP pathway and other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. mdpi.com
The specific signaling outcome can be influenced by the receptor subtype, the specific MSH-tetrapeptide analog, and the cellular context. This concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another, is an emerging area of research in GPCR pharmacology. The ability to design MSH-tetrapeptide analogs that selectively activate specific signaling pathways holds great promise for the development of more targeted and effective therapeutics.
Functional Rescue of Polymorphic Melanocortin Receptors
Polymorphisms in melanocortin receptors, particularly the melanocortin-4 receptor (MC4R) and the melanocortin-1 receptor (MC1R), can lead to impaired receptor function and are associated with conditions such as obesity and variations in pigmentation. The core MSH-tetrapeptide, His-Phe-Arg-Trp, and its synthetic derivatives have been investigated for their potential to rescue the function of these naturally occurring receptor variants. This approach, sometimes referred to as pharmacological chaperoning, aims to restore normal signaling in dysfunctional receptors.
Research has demonstrated that certain MSH-tetrapeptide analogs can act as potent agonists at polymorphic MC4Rs that otherwise show a diminished response to endogenous MSH peptides. A significant breakthrough in this area came from the use of a mixture-based positional scanning combinatorial tetrapeptide library to identify compounds capable of restoring nanomolar full agonist potency and efficacy to several human MC4R (hMC4R) polymorphisms.
One study identified eight tetrapeptide "hit" compounds that were effective in rescuing the function of the L106P hMC4R variant. Four of these compounds were further shown to stimulate a full agonist response at five other polymorphic hMC4Rs: I69T, I102S, A219V, C271Y, and C271R. Notably, the C271Y and C271R variants proved to be the most challenging to rescue, highlighting the differential effects of specific mutations on receptor function and ligand interaction.
The following table summarizes the efficacy of selected tetrapeptide analogs in rescuing the function of various hMC4R polymorphisms, as measured by their EC50 values (the concentration of the ligand that gives 50% of the maximal response).
Table 1: Efficacy of Tetrapeptide Analogs on Polymorphic Human MC4R Variants
| Polymorphic hMC4R | Tetrapeptide Analog 4 (EC50, nM) | Tetrapeptide Analog 8 (EC50, nM) | Tetrapeptide Analog 9 (EC50, nM) | Tetrapeptide Analog 10 (EC50, nM) |
|---|---|---|---|---|
| I69T | 1.8 | 3.5 | 1.1 | 1.5 |
| I102S | 1.2 | 3.2 | 0.9 | 1.3 |
| L106P | 3.1 | 2.5 | 2.6 | 2.0 |
| A219V | 1.2 | 2.4 | 0.9 | 1.0 |
| C271Y | 1000 | >1000 | 1000 | 1000 |
| C271R | >1000 | >1000 | >1000 | >1000 |
Data sourced from studies on the functional rescue of polymorphic hMC4Rs.
Similarly, polymorphisms in the MC1R gene are strongly associated with variations in skin and hair color, particularly red hair, which is linked to loss-of-function MC1R variants. While extensive research has focused on the genetic basis of these traits, studies have also explored the potential for MSH analogs to overcome the functional defects of these polymorphic receptors. Although detailed data on the functional rescue of a wide range of MC1R variants by specific MSH-tetrapeptides is less abundant than for MC4R, the principle remains a key area of interest. The aim is to develop selective MC1R agonists that can stimulate eumelanin (B1172464) production in individuals with loss-of-function variants, potentially offering a therapeutic avenue for enhancing sun protection.
The core tetrapeptide sequence His-Phe-Arg-Trp is crucial for melanocortin receptor activation. nih.gov Modifications to this sequence, such as the substitution of D-Phe for L-Phe, have been shown to dramatically increase potency at melanocortin receptors. mdpi.com Further modifications have led to the development of tetrapeptides with varied selectivity and activity profiles at the different melanocortin receptors, including MC1R. nih.gov For instance, the tetrapeptide Ac-His-DPhe(pI)-Arg-Trp-NH2 was found to be a full nanomolar agonist at the mouse MC1R. nih.gov
The following table lists the compounds mentioned in this article.
Mechanistic Investigations of Biological Activities
Melanocortin Receptor-Mediated Cellular Responses
The characteristic MSH-tetrapeptide functions as an agonist at several melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs). nih.govnih.gov Its binding initiates conformational changes in the receptor, triggering downstream intracellular signaling pathways. Structure-activity relationship (SAR) studies have established this tetrapeptide as a valuable scaffold for developing ligands with varying selectivity for the different MCR subtypes (MC1R, MC3R, MC4R, MC5R). researchgate.netnih.govnih.gov
As with endogenous melanocortin peptides, the primary signaling mechanism for the MSH-tetrapeptide upon binding to melanocortin receptors is the activation of the cyclic AMP (cAMP) signal transduction pathway. nih.govnih.gov This activation is initiated by the receptor coupling to the stimulatory G-protein (Gs), which in turn activates the enzyme adenylate cyclase. Adenylate cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to mediate a wide range of physiological effects. mdpi.com The agonist activity of Ac-His-D-Phe-Arg-Trp-NH2 at various MCRs directly translates to its ability to stimulate adenylate cyclase and elevate intracellular cAMP levels. researchgate.netnih.gov
Table 1: Functional Activity of Ac-His-D-Phe-Arg-Trp-NH2 at Mouse Melanocortin Receptors
| Receptor | Agonist Activity (EC50, nM) |
| mMC1R | 0.8 |
| mMC3R | 360 |
| mMC4R | 100 |
| mMC5R | 7.9 |
| This table summarizes the half-maximal effective concentration (EC50) for the tetrapeptide at different mouse melanocortin receptor subtypes, indicating its potency as an agonist. Data derived from SAR studies. nih.gov |
In human melanocytes, the MSH-tetrapeptide acts as a potent agonist at the melanocortin 1 receptor (MC1R) to stimulate melanogenesis, the process of melanin (B1238610) synthesis. researchgate.netnih.gov A critical step in this pathway is the upregulation and activation of tyrosinase, the rate-limiting enzyme in melanin production. nih.gov Research shows that Ac-His-D-Phe-Arg-Trp-NH2 is a full agonist with a potency equal to the endogenous α-MSH in stimulating tyrosinase activity. researchgate.net This stimulation leads to an increased synthesis of melanin. nih.gov The effects are specifically mediated by the MC1R, as they can be blocked by an antagonist of this receptor. researchgate.netnih.gov Furthermore, modifications to the tetrapeptide, such as capping it with 4-phenylbutyric acid, can dramatically increase its potency and produce a more prolonged effect on tyrosinase activity compared to α-MSH. researchgate.netnih.gov
The MSH-tetrapeptide has been shown to enhance the viability and proliferation of cultured human melanocytes. researchgate.net This effect is also mediated through its agonistic action at the MC1R. researchgate.netnih.gov Treatment with the tetrapeptide not only increases melanocyte proliferation but also confers significant protection against apoptosis (programmed cell death) induced by external stressors like ultraviolet (UV) radiation. researchgate.netnih.gov By stimulating MC1R, the peptide helps to reduce the generation of hydrogen peroxide and enhance the repair of DNA photoproducts in melanocytes exposed to UV radiation, contributing to genomic stability. nih.gov This anti-apoptotic effect is a key component of its protective mechanism in skin cells.
Table 2: Biological Effects of MSH-Tetrapeptide on Human Melanocytes
| Biological Effect | Observation | Receptor |
| Melanogenesis | Stimulation of tyrosinase activity | MC1R |
| Cell Proliferation | Increased | MC1R |
| Cell Viability | Remarkable anti-apoptotic effect after UV radiation | MC1R |
| This table outlines the observed cellular responses in human melanocytes upon treatment with the MSH-tetrapeptide. researchgate.netnih.gov |
Immunomodulatory and Anti-inflammatory Mechanisms
Beyond its effects on pigmentation, the MSH-tetrapeptide, as an α-MSH analog, is involved in modulating immune and inflammatory responses. The anti-inflammatory actions of melanocortins are well-documented and are typically mediated through the activation of MC1R and MC3R on various immune cells. mdpi.com
A key mechanism underlying the anti-inflammatory effects of melanocortins is the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous proinflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The activation of melanocortin receptors can interfere with this pathway. For instance, centrally administered α-MSH has been shown to inhibit the activation of NF-κB in peripheral tissues during inflammation. nih.gov This inhibition is linked to the preservation of the IκBα protein, an inhibitor that sequesters NF-κB in the cytoplasm. nih.gov By preventing the degradation of IκBα, melanocortin agonists like the MSH-tetrapeptide effectively block the translocation of NF-κB to the nucleus, thereby halting the transcription of inflammatory genes. mdpi.comnih.gov
A direct consequence of inhibiting the NF-κB pathway is the suppression of proinflammatory cytokine production. Melanocortins are known to attenuate the production of key inflammatory mediators such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6). mdpi.comresearchgate.netnih.gov The binding of the MSH-tetrapeptide to its receptors, particularly MC1R, on immune cells like macrophages can lead to an increase in intracellular cAMP. mdpi.comresearchgate.net This rise in cAMP can, in turn, inhibit the synthesis and release of these cytokines. mdpi.com Studies have demonstrated that MC1R activation can decrease inflammation, suggesting that agonists like the MSH-tetrapeptide could serve as therapeutic agents against inflammatory conditions. researchgate.net
Enhancement of Anti-inflammatory Cytokine Secretion
The anti-inflammatory properties of melanocortin-stimulating hormone (MSH)-related peptides are significantly attributed to their ability to modulate cytokine production. Research indicates that the C-terminal tripeptide of α-MSH, known as KPV (Lys-Pro-Val), is a potent anti-inflammatory agent. transformyou.commindbodyfunctionalmedicine.com Its mechanism involves entering cells and inhibiting pro-inflammatory signaling pathways. medicinewithheart.comnih.gov
Studies have demonstrated that KPV and other melanocortin peptides can suppress the synthesis and secretion of key pro-inflammatory cytokines. transformyou.com This includes a reduction in molecules such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-6, IL-8). amiv.comnih.govnih.gov By inhibiting these primary mediators of inflammation, these peptides effectively dampen the inflammatory cascade. The action is often dose-dependent and involves the inactivation of critical transcription factors like NF-κB, which orchestrates the expression of numerous inflammatory genes. medicinewithheart.comnih.gov
In models of intestinal inflammation, such as colitis, oral administration of KPV has been shown to decrease the expression of pro-inflammatory cytokines, leading to a reduction in inflammation. mindbodyfunctionalmedicine.commedicinewithheart.comnih.gov This effect is observed in both intestinal epithelial cells and immune cells, highlighting the peptide's ability to act on multiple cell types to achieve its anti-inflammatory outcome. transformyou.comnih.gov While much of the research has focused on the suppression of pro-inflammatory cytokines, this modulation shifts the balance of the local environment towards a less inflammatory, more regulated state.
Table 1: Effect of MSH-Related Peptides on Pro-Inflammatory Cytokine Production
| Peptide/Compound | Cell/Model System | Affected Cytokine(s) | Observed Effect | Reference(s) |
| KPV | Intestinal Epithelial Cells, Immune Cells | Pro-inflammatory Cytokines | Decreased synthesis and secretion | transformyou.commedicinewithheart.comnih.gov |
| KPV | Colitis Models | TNF-α, IL-6 | Inhibition of production | mindbodyfunctionalmedicine.comamiv.com |
| α-MSH (11-13) | Murine Microglial Cells | TNF-α, IL-6 | Inhibition of production | nih.gov |
| Melanocortin Peptides | Activated Microglia | TNF-α, IL-6 | Inhibition of production | nih.gov |
Regulation of Inflammatory Cell Migration and Activity
Melanocortin peptides play a significant role in controlling the inflammatory response by regulating the movement and activity of immune cells. α-MSH and its derivatives can inhibit the migration of neutrophils, which are among the first cells to arrive at a site of acute inflammation. westminster.ac.uk This action helps to limit the extent of the inflammatory infiltrate and subsequent tissue damage.
The tripeptide KPV interacts directly with immune cells to reduce inflammation. transformyou.commindbodyfunctionalmedicine.com It can stop pro-inflammatory mechanisms within both immune cells and epithelial cells, thereby controlling the local inflammatory environment. medicinewithheart.com Other peptides, such as TB-500, have also been shown to regulate the motility of immune system cells, which is a critical aspect of wound healing and the inflammatory response. peptidesciences.com The regulation of these migratory processes is crucial for preventing excessive inflammation and promoting resolution.
T Cell Proliferation and Activity Modulation
MSH-related peptides also exert immunomodulatory effects by influencing T lymphocyte (T cell) function. The activation, proliferation, and differentiation of T cells are metabolically demanding processes that are central to the adaptive immune response. nih.gov The anti-inflammatory tripeptide KPV has been shown to act on human T cells (specifically, the Jurkat cell line). nih.gov Its effects are mediated, in part, by the peptide transporter PepT1, which allows KPV to enter the cells and exert its inhibitory functions on inflammatory signaling pathways. nih.gov
Furthermore, research on the parent molecule, α-MSH, has shown that it can influence lymphocyte function. Studies have demonstrated that α-MSH binding to its receptors on B-lymphocytes can stimulate cellular proliferation, suggesting a broader role for melanocortins in modulating lymphocyte activity. nih.govnih.gov By modulating the activity and signaling within these key immune cells, MSH-tetrapeptides can influence the direction and intensity of an immune response.
Signaling Pathways Involved: cAMP-PKA, JAK2, STAT1, ERK Pathways
The biological effects of MSH-tetrapeptides and their parent molecules are mediated through a complex network of intracellular signaling pathways. Upon binding to melanocortin receptors (MCRs), a cascade of events is initiated that ultimately alters cellular function. nih.gov
A primary and well-established pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate many of α-MSH's effects. nih.govmdpi.commdpi.com
In addition to the classic cAMP-PKA pathway, α-MSH has been shown to activate the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1) pathway in lymphocytes. nih.govnih.gov This finding identifies a distinct protein tyrosine kinase pathway for α-MSH action, linking it to the same signaling mechanisms used by many cytokines and growth factors to regulate immune cell function. nih.govnih.gov
The extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) family, is also implicated. Synthetic melanocortin analogs have been shown to induce ERK1/2 phosphorylation, and the cAMP pathway itself can activate ERK signaling. researchgate.netqmul.ac.uk These pathways collectively allow MSH-related peptides to exert fine-tuned control over inflammation, cell proliferation, and other biological processes.
Table 2: Key Signaling Pathways Activated by MSH-Related Peptides
| Pathway | Key Molecules | Cellular Outcome | Reference(s) |
| cAMP-PKA | Adenylyl Cyclase, cAMP, PKA | Modulation of gene expression, pigmentation, inflammation | researchgate.netnih.govmdpi.com |
| JAK-STAT | JAK2, STAT1 | Regulation of immune cell function, proliferation | nih.govnih.gov |
| ERK/MAPK | ERK1/2 | Modulation of cell proliferation and inflammation | researchgate.netqmul.ac.uk |
Mitochondria-Targeted Tetrapeptide Mechanisms of Action
A distinct class of synthetic tetrapeptides, characterized by alternating aromatic and cationic residues, is specifically designed to target mitochondria. These peptides, such as Elamipretide (SS-31), represent a promising therapeutic strategy for conditions associated with mitochondrial dysfunction. nih.govelifesciences.org Their mechanism of action is centered on a direct interaction with the inner mitochondrial membrane, where they work to restore mitochondrial structure and function. mdpi.comnih.gov
Interaction with Mitochondrial Membranes, Including Cardiolipin (B10847521)
The primary molecular target of mitochondria-targeted tetrapeptides like Elamipretide is cardiolipin, an anionic phospholipid found almost exclusively in the inner mitochondrial membrane (IMM). nih.govnih.govpatsnap.com Cardiolipin is essential for maintaining the highly curved structure of the mitochondrial cristae and for organizing the protein supercomplexes of the electron transport chain, which are vital for efficient ATP production. mdpi.combiologyinsights.com
The mechanism of interaction involves both electrostatic and hydrophobic forces. researchgate.net The positively charged residues (e.g., Arginine, Lysine) of the tetrapeptide engage in electrostatic interactions with the negatively charged phosphate (B84403) groups of cardiolipin. researchgate.net Concurrently, the aromatic residues (e.g., dimethyl-Tyrosine, Phenylalanine) penetrate the hydrophobic acyl chain region of the membrane. nih.govresearchgate.net This specific binding to cardiolipin stabilizes the lipid, protecting it from oxidative damage and preventing the dissociation of cytochrome c, a key event in both apoptosis and the generation of reactive oxygen species (ROS). mdpi.comnih.govpatsnap.com By preserving cardiolipin's integrity, these peptides help maintain the structural and functional organization of the IMM, leading to improved mitochondrial bioenergetics. nih.govbiologyinsights.com
Table 3: Interaction of Mitochondria-Targeted Tetrapeptides with Mitochondrial Components
| Peptide | Primary Target | Location | Key Interaction | Functional Consequence | Reference(s) |
| Elamipretide (SS-31) | Cardiolipin | Inner Mitochondrial Membrane | Electrostatic and hydrophobic binding | Stabilization of membrane and cristae structure | nih.govmdpi.comnih.govresearchgate.net |
| SS-31 Analogs | Cardiolipin-containing membranes | Inner Mitochondrial Membrane | Binding to anionic phospholipids | Varies by side chain composition | elifesciences.orgnih.govnih.gov |
| Elamipretide (SS-31) | Cytochrome c / Cardiolipin Complex | Inner Mitochondrial Membrane | Inhibition of peroxidase activity | Reduced oxidative damage | nih.gov |
Modulation of Membrane Electrostatics and Potential
The interaction of mitochondria-targeted tetrapeptides with cardiolipin has profound effects on the biophysical properties of the inner mitochondrial membrane, particularly its electrostatics and membrane potential (ΔΨm). The binding of these cationic peptides to the anionic cardiolipin modulates the membrane's surface charge. elifesciences.orgnih.gov This alteration of membrane electrostatics is considered a key feature of their mechanism of action. nih.govbiorxiv.org
Table 4: Effects of Mitochondria-Targeted Tetrapeptides on Mitochondrial Membrane Properties
| Peptide Analog | Effect on Membrane Surface Charge | Ability to Restore Mitochondrial Membrane Potential | Reference(s) |
| SS-31 (Elamipretide) | Modulates surface electrostatics | Prevents depolarization, restores potential | nih.govbiorxiv.orgnih.gov |
| SPN10 (Tryptophan analog) | Strongest impact on membrane properties | High efficacy in cell culture models | elifesciences.orgnih.gov |
| Various SS-31 Analogs | Marked differences between analogs | Significant differences in activity | elifesciences.orgnih.gov |
Effects on Mitochondrial Respiration and ATP Production
Mitochondria are central to cellular energy production, primarily through the process of oxidative phosphorylation (OXPHOS), which involves mitochondrial respiration and the synthesis of adenosine triphosphate (ATP). nih.gov Certain tetrapeptides have been shown to exert significant influence over these fundamental processes, particularly under conditions of cellular stress like ischemia-reperfusion injury.
A notable example is the mitochondria-targeted tetrapeptide SS-31 (elamipretide). This peptide is designed to selectively concentrate in the inner mitochondrial membrane. youtube.comelifesciences.org Research in a rat model of ischemia-reperfusion injury demonstrated that treatment with SS-31 offered protection to the mitochondrial structure and its respiratory function during the critical early reperfusion phase. nih.gov This protection translated into an accelerated recovery of ATP levels. nih.gov The mechanism involves SS-31's interaction with cardiolipin, a unique phospholipid of the inner mitochondrial membrane, which is crucial for the optimal function of the electron transport chain complexes. nih.gov By stabilizing these structures, SS-31 helps preserve mitochondrial function and enhances the efficiency of ATP synthesis. nih.govnih.gov
Studies have shown that SS-31 can restore mitochondrial membrane potential and preserve ATP content in stressed cells. elifesciences.org The rapid recovery of ATP is vital for the survival of cells, as ATP depletion leads to the breakdown of cellular structures and functions, such as the actin cytoskeleton. nih.govnih.gov
The table below summarizes the impact of the tetrapeptide SS-31 on mitochondrial function following ischemic injury, as observed in preclinical studies.
| Parameter | Effect of Ischemia | Effect of SS-31 Treatment | Reference |
| Mitochondrial Structure | Swelling, loss of cristae | Preservation of structure, prevention of swelling | nih.govnih.gov |
| Mitochondrial Respiration | Impaired | Protected during early reperfusion | nih.gov |
| ATP Levels | Depleted, with delayed recovery | Accelerated recovery upon reperfusion | elifesciences.orgnih.govnih.gov |
Influence on Mitochondrial Biogenesis and Dynamics (Fusion/Fission)
Mitochondrial homeostasis is maintained not only by energy production but also by a constant state of flux involving mitochondrial biogenesis (the creation of new mitochondria) and dynamics (the balance of fusion and fission events). youtube.com Mitochondrial fusion involves the joining of individual mitochondria, allowing them to share contents and rescue damaged components, a process mediated by proteins like Mitofusins (Mfn1/2) and Optic Atrophy 1 (OPA1). nih.gov Conversely, mitochondrial fission, mediated by Dynamin-related protein 1 (Drp1), divides mitochondria, which facilitates the removal of damaged parts through mitophagy and allows for proper distribution within the cell. nih.govnih.gov
While direct research on MSH-tetrapeptides and their influence on these processes is emerging, related studies offer significant insights. The parent peptide, alpha-melanocyte-stimulating hormone (α-MSH), has been shown to potentially inhibit mitochondrial biogenesis. nih.gov In a study involving rats, α-MSH administration suppressed the activity of citrate (B86180) synthase, an enzyme often used as a marker for mitochondrial mass, and the activity of OXPHOS complexes. nih.gov This suggests a regulatory role for melanocortin peptides in mitochondrial turnover.
In contrast, the tetrapeptide SS-31 has been found to have a positive influence on mitochondrial dynamics and biogenesis, particularly in the context of neurodegenerative disease models. In a mouse model of Alzheimer's disease, SS-31 treatment led to reduced expression of fission-related genes and increased levels of fusion, biogenesis, and synaptic genes. elsevierpure.com This suggests that the peptide helps maintain a healthy and functional mitochondrial network by shifting the balance away from excessive fission (which is often associated with cellular stress and pathology) and towards fusion and renewal. nih.govelsevierpure.com By preserving mitochondrial structure and preventing swelling during ischemia, SS-31 indirectly influences mitochondrial dynamics, preventing the fragmentation that often results from cellular injury. nih.gov
Antioxidant Mechanisms of Tetrapeptides
Tetrapeptides can exert antioxidant effects through various mechanisms, contributing to cellular protection against oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.
Free Radical Scavenging Capabilities
A primary antioxidant mechanism for many peptides is the direct scavenging of free radicals. nih.gov Free radicals are highly reactive molecules with unpaired electrons that can damage lipids, proteins, and DNA. researchgate.net Antioxidant peptides can neutralize these radicals by donating a hydrogen atom or an electron, thereby terminating the damaging chain reactions. nih.govresearchgate.net
The amino acid composition of a peptide is crucial to its scavenging ability. Residues such as tyrosine, tryptophan, and cysteine are particularly effective. nih.gov For instance, the tripeptide GHK-Cu (Gly-L-His-L-Lys) is known to be a potent free radical scavenger. peptidesciences.com Similarly, research on various oligopeptides has demonstrated their capacity to quench different types of free radicals, including DPPH, hydroxyl, and superoxide (B77818) radicals. nih.govnih.gov The parent peptide α-MSH has also been identified as an effective antioxidant, capable of protecting against oxidative stress. oup.com This scavenging activity is a fundamental property that contributes to the protective effects of these peptides.
Enzymatic Activity Enhancement (e.g., Catalase)
Beyond direct scavenging, tetrapeptides can offer antioxidant protection by modulating the activity of the body's own antioxidant enzymes. Catalase is a critical enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. wikipedia.orgnih.gov
Some peptides can mimic the function of antioxidant enzymes. For example, peptidyl copper complexes have been designed to act as "catalase mimics," effectively catalyzing the dismutation of H₂O₂. mdpi.com Furthermore, α-MSH has been shown to affect pathways that regulate the expression of antioxidative enzymes. oup.com In conditions like vitiligo, where H₂O₂ accumulates in the epidermis, the protective role of peptides related to α-MSH becomes particularly relevant. nih.gov While direct enhancement of catalase activity by a specific MSH-tetrapeptide is an area for further research, the principle of modulating endogenous antioxidant defenses is an established mechanism for related compounds.
Reduction of Reactive Oxygen Species Production
The mitochondria-targeted tetrapeptide SS-31 is a prime example of this mechanism. By binding to cardiolipin in the inner mitochondrial membrane, SS-31 helps to optimize the electron transport chain, reducing electron leakage and thereby decreasing the formation of superoxide radicals. youtube.comnih.gov In a rat model of diabetic retinopathy, intravitreal injections of α-MSH normalized the levels of H₂O₂ and total ROS in the retina. nih.gov Another tetrapeptide derivative, PEP1261, was found to significantly reduce the levels of superoxide anion in stimulated neutrophils, cells that produce a large "oxidative burst" as part of the inflammatory response. nih.gov
The table below provides a summary of research findings on the reduction of ROS by various peptides.
| Peptide/Compound | Model System | Finding | Reference |
| SS-31 (Tetrapeptide) | Ischemic Kidney Injury | Scavenges mitochondrial ROS. | nih.gov |
| α-MSH | Diabetic Rat Retina | Normalized retinal H₂O₂ and ROS levels. | nih.gov |
| PEP1261 (Tetrapeptide) | Stimulated Rat Neutrophils | Significantly reduced superoxide anion levels. | nih.gov |
| GHK-Cu (Tripeptide) | In vitro studies | Scavenges free radicals, reducing ROS-induced damage. | peptidesciences.com |
Antimicrobial Properties and Mechanisms
Several MSH-related peptides, including its C-terminal fragments, possess direct antimicrobial properties against a range of pathogens. nih.gov This activity is significant because it is combined with the anti-inflammatory nature of these peptides, a unique trait not shared by many other natural antimicrobial molecules which often enhance inflammation. nih.gov
Research has demonstrated that α-MSH and its C-terminal tripeptide KPV have antimicrobial effects against the bacterium Staphylococcus aureus and the fungus Candida albicans. nih.gov The activity occurs over a broad range of concentrations. nih.gov Subsequent studies have aimed to develop synthetic analogues with enhanced, broad-spectrum antimicrobial activity that is effective in standard growth media, a crucial step for potential therapeutic use. plos.orgfigshare.com
The mechanisms behind this antimicrobial action appear to be multifaceted.
Membrane Permeabilization : Like many antimicrobial peptides, α-MSH is cationic and is thought to interact with and disrupt the microbial cell membrane, leading to cell death. nih.gov
Interference with Cellular Signaling : For C. albicans, the candidacidal effect of α-MSH appears to be mediated by an increase in cellular cyclic adenosine monophosphate (cAMP). This likely interferes with the yeast's own cAMP-dependent signaling pathways, which are essential for its regulation and growth. nih.govnih.gov This mechanism in yeast is remarkably similar to how α-MSH functions in mammalian cells, where it binds to melanocortin receptors to activate cAMP pathways. nih.gov
Inhibition of Macromolecule Synthesis : In S. aureus, α-MSH has been shown to inhibit the synthesis of DNA and proteins, with less effect on RNA synthesis. nih.gov
Studies have confirmed that the C-terminal amino acids of α-MSH are essential for its antibacterial activity against S. aureus. asm.org
Membrane Permeabilization and Depolarization Effects
The ability of certain tetrapeptides to interact with and disrupt cellular membranes is a key aspect of their biological activity. This section explores the mechanisms of membrane permeabilization and depolarization, drawing on detailed research findings.
The interaction of peptides with the cell membrane can lead to a variety of effects, including the formation of pores, the thinning of the bilayer, and alterations in membrane potential. These interactions are influenced by factors such as the amino acid composition, charge, and structure of the peptide, as well as the lipid composition of the membrane. mdpi.com
Research on α-melanocyte-stimulating hormone (α-MSH) and its synthetic analogs has provided valuable insights into these processes. Studies have shown that the cationic charge of these peptides is a critical factor in their ability to depolarize and permeabilize bacterial membranes. researchgate.net For instance, an analog with an enhanced positive charge, KKK-MSH, demonstrated a greater capacity for membrane depolarization compared to the parent α-MSH. researchgate.net This charge-dependent effect is a common feature of many membrane-active antimicrobial peptides. researchgate.net
The kinetics of membrane depolarization can be rapid, with significant changes in membrane potential observed shortly after peptide exposure. researchgate.net This immediate disruption of the membrane's electrical potential is often directly correlated with the peptide's bactericidal activity. researchgate.net For example, a direct relationship has been established between the extent of membrane depolarization caused by α-MSH and its analogs and their ability to kill Staphylococcus aureus. researchgate.net
In addition to depolarization, these peptides can cause physical disruption of the membrane, leading to permeabilization. This is often assessed using assays that measure the uptake of fluorescent dyes, such as propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes. researchgate.net The KKK-MSH analog, for example, was found to cause membrane permeabilization in addition to its depolarizing effects. researchgate.net
The specific structural features of a peptide can influence its mode of membrane interaction. For some peptides, the adoption of a specific conformation, such as a β-turn, allows for the segregation of hydrophobic residues. nih.gov This hydrophobic domain can then insert into the membrane, leading to destabilization, aggregation, and leakage of the vesicle's contents. nih.gov
Furthermore, the design of peptides with specific pH-dependent activities has been explored. For instance, the peptide H5WYG was engineered to permeabilize cell membranes at a slightly acidic pH (pH 6.4) but not at a neutral pH. nih.gov This was achieved by incorporating several histidine residues, which become protonated and positively charged as the pH decreases, leading to a conformational change that promotes membrane interaction. nih.gov
Mitochondria-targeted tetrapeptides have also been shown to modulate membrane properties. Analogs of the tetrapeptide SS-31, which have alternating cationic and aromatic residues, have been found to bind to cardiolipin-containing membranes and alter the membrane surface charge. nih.gov This modulation of membrane electrostatics is considered a key part of their mechanism of action. nih.gov Molecular dynamics simulations have further revealed that these peptides can disorder lipid head groups and surrounding water layers, leading to a reduction in the membrane dipole potential and an increase in capacitance. researchgate.net
The following table summarizes the effects of different MSH-related peptides on membrane depolarization and cell viability.
| Peptide | Concentration (µM) | Depolarization Effect | % Survival of Dye-Loaded Cells |
| α-MSH | 10 | Moderate | 52.18 ± 3.61 |
| KKK-MSH | 10 | Maximum | Not specified |
Data adapted from research on MSSA ATCC 29213. researchgate.net
Computational Modeling and Biophysical Analyses
Molecular Docking and Homology Modeling of Tetrapeptide-Receptor Complexes
In the absence of crystal structures for most MCRs, homology modeling has been a important technique to generate three-dimensional models. nih.govingentaconnect.comscielo.org.co These models are typically built using the structures of related GPCRs, such as bovine rhodopsin or the β2-adrenergic receptor, as templates. nih.govingentaconnect.com While these models have provided valuable insights into ligand-receptor interactions, their accuracy at an atomic level can be limited. nih.govingentaconnect.com
Molecular docking studies utilize these homology models to predict the binding orientation and affinity of MSH-tetrapeptides within the receptor's binding pocket. These studies have consistently identified the "His-Phe-Arg-Trp" sequence as the minimal fragment required for receptor activation. nih.gov Docking simulations have been instrumental in understanding how modifications to this core sequence affect receptor binding and selectivity. For instance, the inversion of chirality of the Phenylalanine residue to D-Phenylalanine (DPhe) has been shown to dramatically increase potency at melanocortin receptors. nih.gov
Key interactions predicted by docking studies often involve:
Hydrogen bonding: The Histidine and Arginine residues of the tetrapeptide are frequently predicted to form hydrogen bonds with key residues in the receptor. For example, the Arginine residue is thought to interact with Aspartic acid residues in transmembrane domain 3 (TM3) of the human MC4R. acs.org
Hydrophobic interactions: The Phenylalanine and Tryptophan residues engage in hydrophobic interactions within a pocket formed by transmembrane helices. ingentaconnect.com
Aromatic stacking: The aromatic rings of Phenylalanine and Tryptophan can participate in π-π stacking interactions with aromatic residues in the receptor.
| Tetrapeptide Residue | Predicted Interacting Receptor Residue (hMC4R) | Type of Interaction | Reference |
|---|---|---|---|
| His | Not explicitly defined in provided abstracts | - | - |
| DPhe | Hydrophobic pocket in TM helices | Hydrophobic | ingentaconnect.com |
| Arg | D122 (TM3) | Hydrogen Bonding | acs.org |
| Trp | Hydrophobic pocket in TM helices | Hydrophobic/Aromatic | ingentaconnect.com |
Molecular Dynamics Simulations to Elucidate Interactions and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the tetrapeptide-receptor complex, allowing researchers to observe conformational changes and the stability of interactions over time. nih.govnih.gov These simulations have been crucial in refining the understanding of how ligand binding triggers receptor activation.
MD studies have explored the conformational flexibility of the tetrapeptide itself and how it adapts to the binding pocket. For example, simulations have investigated the propensity of the tetrapeptide to adopt specific secondary structures, such as β-turns, which are thought to be important for receptor recognition. nih.gov The stability of key hydrogen bonds and hydrophobic contacts identified in docking studies can be assessed throughout the simulation, providing a more robust picture of the binding mode.
Furthermore, MD simulations can shed light on the allosteric effects of ligand binding, revealing how interactions at the binding site lead to conformational changes in distant parts of the receptor, ultimately leading to G-protein coupling and signaling. These simulations can also help to understand how mutations in the receptor can alter ligand binding and function. scielo.org.co
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For MSH-tetrapeptides, QSAR studies have been employed to predict the agonist or antagonist activity of novel analogs. nih.govnih.govnih.gov
These models are built using a training set of tetrapeptide analogs with known activities. Various molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., steric, electronic, and hydrophobic properties), are calculated. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.
Successful QSAR models can be used to:
Predict the activity of newly designed tetrapeptide analogs before they are synthesized, thus prioritizing the most promising candidates.
Identify the key structural features that are important for high-affinity binding and receptor activation.
Guide the design of more potent and selective MCR ligands.
For example, a study on tetrapeptides modified at the His position identified that certain non-reactive side chains could be substituted for the imidazole (B134444) ring to design selective MC4R agonists. nih.gov Another study focusing on modifications at the Arg position revealed that while removing the guanidinyl side chain decreased potency, it was not essential for agonist activity. nih.gov
| Original Residue | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Phe | DPhe | Dramatic increase in potency | nih.gov |
| His | Amino-2-naphthylcarboxylic acid (Anc) | Potent mMC4R agonist, weak mMC3R antagonist | nih.gov |
| Arg | homoArg | 56-fold MC4R vs MC3R selectivity | nih.gov |
| Trp | Tic, Bip | Nanomolar MC1R/MC5R potency, micromolar MC3R/MC4R potency | nih.gov |
Analysis of Ligand Electrostatic Surface Biophysical Properties
The electrostatic properties of the MSH-tetrapeptide are critical for its interaction with the receptor. The distribution of positive and negative charges on the surface of the ligand governs its long-range attraction to the receptor and the specific electrostatic interactions within the binding pocket.
Computational methods can be used to calculate and visualize the electrostatic potential surface of the tetrapeptide. This analysis helps to identify regions of positive and negative potential that are likely to be involved in interactions with complementary charged residues in the receptor. For instance, the positively charged Arginine residue creates a significant positive electrostatic potential, which is thought to be crucial for its interaction with the negatively charged Aspartic acid residue in the receptor. acs.org
Understanding the electrostatic landscape of the tetrapeptide and its analogs can guide the design of new ligands with improved binding affinity and selectivity. By modifying the charge distribution through amino acid substitutions, it is possible to fine-tune the electrostatic complementarity between the ligand and the receptor. nih.gov
Metabolic Stability and Enzymatic Degradation Studies
In Vitro Serum Stability Assessments
The inherent instability of native peptides in serum presents a significant hurdle in their therapeutic development. The characteristic MSH-tetrapeptide, Ac-His-D-Phe-Arg-Trp-NH2, has been the subject of various studies to ascertain its persistence in a biological matrix. While specific half-life data for this exact tetrapeptide in human serum is not extensively documented in publicly available research, the stability of closely related analogues offers significant insights.
For instance, a related analogue, Ac-[Nle4,D-Phe7]-α-MSH4-10-NH2, which shares the key D-Phe modification, has demonstrated considerable stability. In one study, this analogue retained 50% of its biological activity even after a 240-minute incubation in a rat brain homogenate, a medium rich in metabolic enzymes nih.gov. Furthermore, this and other similar fragments containing the D-Phe substitution were found to be resistant to degradation in rat serum over a 240-minute period nih.gov.
The stability of such peptides is often evaluated by incubating them in human or animal serum and measuring the concentration of the intact peptide over time using techniques like high-performance liquid chromatography (HPLC). The data from these assessments are then used to calculate the peptide's half-life (t½).
Table 1: In Vitro Stability of a Modified MSH Analogue
| Compound | Biological Matrix | Incubation Time (minutes) | Remaining Activity (%) |
|---|---|---|---|
| Ac-[Nle4,D-Phe7]-α-MSH4-10-NH2 | Rat Brain Homogenate | 240 | 50 |
| Ac-[Nle4,D-Phe7]-α-MSH4-10-NH2 | Rat Serum | 240 | Resistant to degradation |
Evaluation of Enzymatic Proteolysis Resistance
The metabolic fate of peptides is largely determined by their susceptibility to cleavage by proteases. The this compound's structure, particularly the inclusion of a D-amino acid (D-Phe), is a strategic design choice to confer resistance to enzymatic proteolysis. Proteases, which are highly stereospecific, generally recognize and cleave peptide bonds between L-amino acids. The presence of a D-isomer at a potential cleavage site can significantly hinder or prevent enzymatic degradation.
Studies on various peptides have consistently shown that the substitution of L-amino acids with their D-enantiomers enhances stability against common proteases such as trypsin and chymotrypsin. Trypsin typically cleaves peptide chains at the carboxyl side of lysine and arginine residues, while chymotrypsin targets large hydrophobic residues like phenylalanine, tryptophan, and tyrosine. The D-Phe in the this compound is positioned to resist chymotrypsin-like enzymatic activity.
Furthermore, the N-terminal acetylation and C-terminal amidation of the tetrapeptide provide protection against exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. N-terminal acetylation blocks the action of aminopeptidases, while C-terminal amidation protects against carboxypeptidases.
Impact of Amino Acid Modifications on Metabolic Profile
The metabolic profile of the this compound can be further modulated through various amino acid modifications. These modifications are aimed at enhancing stability while retaining or improving biological activity.
One notable modification is the acylation of the N-terminus with fatty acids. For example, the attachment of a 4-phenylbutyryl group to the N-terminus of His-D-Phe-Arg-Trp-NH2 has been shown to result in a more potent analogue with a prolonged effect compared to the parent α-MSH nih.govresearchgate.net. This prolonged activity is a strong indicator of improved metabolic stability, as the bulkier acyl group can sterically hinder the approach of proteolytic enzymes.
Another strategy involves the substitution of other amino acids within the sequence. For instance, replacing the Trp residue with other non-natural amino acids has been explored to modulate receptor selectivity and potency nih.gov. While not directly measuring metabolic stability, these studies underscore the principle that modifications at various positions can significantly alter the peptide's interaction with biological systems, including metabolic enzymes.
Table 2: Impact of Modifications on MSH-Tetrapeptide Analogues
| Modification | Compound | Observed Effect | Implication for Metabolic Profile |
|---|---|---|---|
| N-terminal Acylation | 4-Phenylbutyryl-His-D-Phe-Arg-Trp-NH2 | Prolonged biological effect | Increased resistance to degradation |
| D-Amino Acid Substitution | Ac-His-D-Phe -Arg-Trp-NH2 | General principle of protease resistance | Enhanced stability against endopeptidases |
| Terminal Modifications | Ac -His-D-Phe-Arg-Trp-NH2 | Protection against exopeptidases | Increased overall metabolic stability |
Advanced Methodological Considerations in Tetrapeptide Research
In Vitro Pharmacological Assays: Reporter Gene Assays and Functional Bioassays
In vitro pharmacological assays are fundamental for characterizing the activity of MSH-tetrapeptides at their target receptors. These assays provide critical data on agonist or antagonist potency and efficacy.
Reporter Gene Assays: These assays are a cornerstone for screening and characterizing MSH-tetrapeptide activity. They typically involve cells that have been transfected with a plasmid containing the gene for a specific melanocortin receptor (e.g., MC1R, MC3R, MC4R, MC5R) and a reporter gene linked to a response element sensitive to downstream signaling of the receptor. caymanchem.comnih.gov For MCRs, which are G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway, the cAMP response element (CRE) is commonly used. mdpi.com
When an MSH-tetrapeptide agonist binds to the expressed MCR, it initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates the CRE, driving the expression of the reporter gene. mdpi.com Commonly used reporter genes include luciferase and secreted alkaline phosphatase (SEAP), which produce a measurable light or colorimetric signal, respectively. caymanchem.commdpi.com The intensity of this signal is proportional to the level of receptor activation, allowing for the determination of dose-response curves and the calculation of potency (EC50) and efficacy values for different tetrapeptide analogs. caymanchem.commdpi.com
Functional Bioassays: Beyond reporter gene assays, functional bioassays in relevant cell types provide a more physiologically relevant context for assessing MSH-tetrapeptide activity. For instance, in cultured melanocytes, the melanogenic activity of tetrapeptides can be assessed by measuring tyrosinase activity, a key enzyme in melanin (B1238610) synthesis, and melanin production itself. nih.gov Similarly, the anti-inflammatory effects of these peptides can be studied in immune cells by measuring the modulation of inflammatory cytokine release.
A key finding from these assays is that the tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 possesses significant agonist activity, particularly at the MC4R. nih.gov Structure-activity relationship studies have revealed that modifications to this core sequence can dramatically alter potency and selectivity across the different MCR subtypes. nih.gov For example, modifications at the Trp position can lead to a significant decrease in potency at the MC4R and MC5R, while having a lesser effect at the MC1R. nih.gov
Ligand Binding Assays: Competitive Binding and Time-Resolved Fluorescence
Ligand binding assays are essential for determining the affinity of MSH-tetrapeptides for their receptors. These assays directly measure the interaction between the peptide and the receptor protein.
Competitive Binding Assays: This is a widely used method to determine the binding affinity (Ki) of an unlabeled MSH-tetrapeptide. The principle involves the competition between the unlabeled test peptide and a labeled ligand (typically a radiolabeled or fluorescently labeled high-affinity MCR ligand like NDP-α-MSH) for binding to the receptor. nih.gov By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled tetrapeptide, a competition curve is generated, from which the IC50 (the concentration of unlabeled peptide that displaces 50% of the labeled ligand) can be determined. nih.gov The Ki value, a measure of the absolute binding affinity, can then be calculated using the Cheng-Prusoff equation.
Time-Resolved Fluorescence (TRF): TRF-based assays offer a non-radioactive alternative for studying ligand-receptor interactions. nih.gov In this context, a fluorescently labeled ligand (e.g., a europium-labeled MSH analog) is used. The long fluorescence lifetime of the lanthanide label allows for temporal separation of the specific signal from the short-lived background fluorescence, resulting in a high signal-to-noise ratio. Time-resolved fluorescence anisotropy can also be employed to study the binding of peptides to their targets, providing information on the size and shape of the resulting complex. nih.govnih.gov
| Assay Type | Principle | Key Parameters Measured |
| Reporter Gene Assay | Measures receptor activation by quantifying the expression of a reporter gene linked to a receptor-specific response element. caymanchem.commdpi.com | EC50 (potency), Emax (efficacy) |
| Competitive Binding Assay | Measures the ability of an unlabeled ligand to displace a labeled ligand from the receptor. nih.gov | IC50, Ki (binding affinity) |
| Time-Resolved Fluorescence | Utilizes long-lifetime fluorophores to reduce background and measure binding events. nih.gov | Binding affinity, kinetics |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR)
Understanding the three-dimensional structure of MSH-tetrapeptides is crucial for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of these peptides. uzh.chnih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign proton resonances and to determine through-bond and through-space correlations between atoms. youtube.com NOESY data is particularly important as it provides distance restraints between protons that are close in space, which are then used to calculate and refine the 3D structure of the peptide. youtube.com
NMR studies can reveal key structural features, such as the presence of specific turns (e.g., β-turns) and the orientation of the amino acid side chains, which are critical for receptor binding and activation. researchgate.net For instance, conformational analysis can help explain why certain modifications at specific positions within the tetrapeptide sequence lead to enhanced or diminished activity at different MCR subtypes. researchgate.net
Chromatographic Methods for Purification and Analysis (e.g., RP-HPLC, LC-MS/MS)
Chromatographic techniques are indispensable for the purification and analysis of synthetic MSH-tetrapeptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the workhorse for purifying MSH-tetrapeptides from crude synthetic mixtures. americanpeptidesociety.orgnih.gov The separation is based on the differential partitioning of the peptides between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid). nih.govchromatographyonline.com By gradually increasing the concentration of the organic solvent, peptides are eluted according to their hydrophobicity. americanpeptidesociety.org Preparative RP-HPLC is used to isolate pure peptides, while analytical RP-HPLC is used to assess purity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. researchgate.netyoutube.com After separation by LC, the peptides are ionized and their mass-to-charge ratio is determined by the mass spectrometer. researchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of selected peptide ions to generate a fragmentation pattern that can be used to confirm the amino acid sequence. nih.gov LC-MS/MS is a powerful tool for confirming the identity and purity of synthesized MSH-tetrapeptides and for identifying any byproducts or degradants. mdpi.com
| Chromatographic Method | Application in MSH-Tetrapeptide Research |
| RP-HPLC | Purification of synthetic peptides, assessment of purity. americanpeptidesociety.orgnih.gov |
| LC-MS/MS | Confirmation of peptide identity and sequence, purity analysis. researchgate.netmdpi.com |
Animal Models for Non-Human In Vivo Mechanistic Characterization
Animal models are crucial for understanding the physiological effects of MSH-tetrapeptides in a whole organism and for preclinical evaluation. nih.gov
Mouse Models of Obesity and Metabolic Syndrome: Since MC4R plays a critical role in regulating food intake and energy expenditure, mouse models of obesity (e.g., diet-induced obese mice or genetically obese ob/ob mice) are used to investigate the effects of MSH-tetrapeptides on body weight, food consumption, and metabolic parameters. peptidesciences.com
Models of Inflammation: To study the anti-inflammatory effects in vivo, various models of inflammation can be used, such as carrageenan-induced paw edema or models of inflammatory skin conditions.
Models of Hair Growth and Pigmentation: The effects of MSH-tetrapeptides on hair growth and pigmentation can be studied in mouse models by observing changes in hair color and growth cycles following peptide administration. nih.gov
These in vivo studies provide valuable information on the efficacy, pharmacokinetics, and potential therapeutic applications of MSH-tetrapeptides. nih.gov
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing the MSH-tetrapeptide?
- Methodology : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing MSH-tetrapeptides. Post-synthesis, reverse-phase HPLC with UV detection (e.g., λ = 220 nm) ensures purity (>98% by area normalization). Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight alignment with theoretical values. For structural validation, circular dichroism (CD) spectroscopy can assess secondary structure in solution .
- Key considerations : Optimize deprotection and cleavage steps to minimize side products. Use trifluoroacetic acid (TFA) for resin cleavage, followed by lyophilization.
Q. How do researchers validate the bioactivity of the MSH-tetrapeptide in melanocortin receptor binding assays?
- Approach : Use HEK-293 cells transfected with MC1R or MC4R receptors. Competitive binding assays with radiolabeled α-MSH (e.g., ¹²⁵I-NDP-MSH) quantify displacement efficiency. Dose-response curves (EC₅₀ values) should be generated using nonlinear regression analysis. Include negative controls (e.g., scrambled peptide) to confirm specificity .
- Data interpretation : Normalize results to reference agonists (e.g., NDP-MSH) and report IC₅₀ values with 95% confidence intervals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
